![molecular formula C20H18 B14177802 tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene CAS No. 4432-72-8](/img/structure/B14177802.png)
tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo[86224,7011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is a complex organic compound characterized by its unique polycyclic structure This compound contains multiple fused rings, making it an interesting subject for chemical research and applications The structure of tetracyclo[86224,7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the polycyclic framework. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions. Subsequent steps may include hydrogenation, oxidation, or other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or chromatography. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, alkoxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, hydroxylated compounds
Applications De Recherche Scientifique
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene has several scientific research applications, including:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene involves its interaction with molecular targets through its polycyclic structure and reactive functional groups. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The strained ring system and multiple double bonds contribute to its reactivity, allowing it to participate in various chemical reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetracyclo[11.6.1.0{7,20}.0{14,19}]icosa-1,3,5,7(20),11,14,16,18-octaene : Another polycyclic compound with a similar structure but different ring sizes and bond arrangements .
- Tetracyclo[8.6.2.2{4,7}.0{11,16}]icosa-1(16),4,6,10,17,19-hexaene : Contains a similar polycyclic framework with additional double bonds and ring systems .
Uniqueness
Tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene is unique due to its specific arrangement of rings and double bonds, which imparts distinct chemical and physical properties. Its high degree of ring strain and reactivity make it a valuable compound for studying reaction mechanisms and developing new materials.
Propriétés
Numéro CAS |
4432-72-8 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene |
InChI |
InChI=1S/C20H18/c1-2-4-20-18-12-10-16-7-5-15(6-8-16)9-11-17(13-14-18)19(20)3-1/h1-8,13-14H,9-12H2 |
Clé InChI |
FHFKSHQXWRHMDT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(CCC3=CC=C1C=C3)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14177724.png)
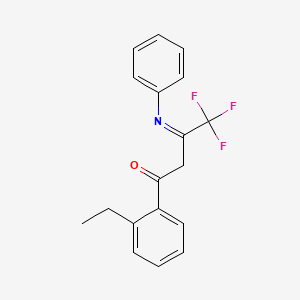
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
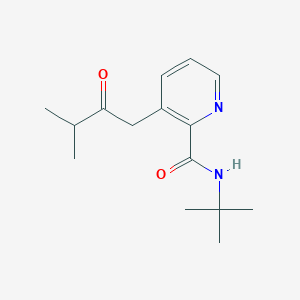


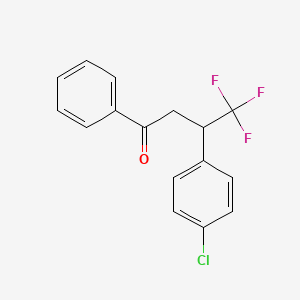
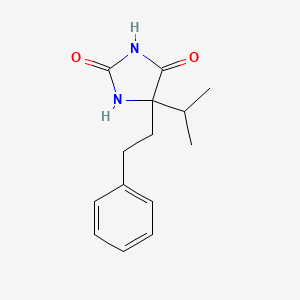
![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)
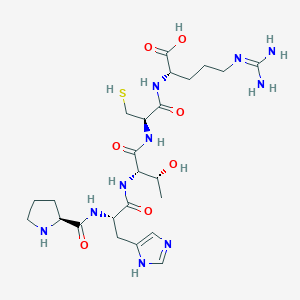

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
